![molecular formula C7H12O2S3 B1340128 2-{[(Ethylsulfanyl)carbonothioyl]sulfanyl}-2-methylpropanoic acid CAS No. 881037-62-3](/img/structure/B1340128.png)
2-{[(Ethylsulfanyl)carbonothioyl]sulfanyl}-2-methylpropanoic acid
説明
2-{[(Ethylsulfanyl)carbonothioyl]sulfanyl}-2-methylpropanoic acid (ESCMPA) is a sulfur-containing organic acid derived from ethylsulfanylcarbonothioyl. It is a versatile compound with a wide range of applications in scientific research.
科学的研究の応用
Synthesis and Chemical Properties
A Convenient Synthesis of [1,2,3]Triazolo[1,5-a]quinoline The synthesis of ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate involved a reaction where a compound structurally similar to 2-{[(Ethylsulfanyl)carbonothioyl]sulfanyl}-2-methylpropanoic acid was used. This showcases the compound's potential in complex organic syntheses, specifically in forming triazoloquinoline derivatives (Pokhodylo & Obushak, 2019).
Synthesis of α-sulfanyl-β-amino acid derivatives The compound played a role in the Mannich-type reaction for synthesizing alpha-sulfanyl-beta-amino acid derivatives. These derivatives are critical building blocks in pharmaceuticals, highlighting the compound's significance in medicinal chemistry (Kantam et al., 2010).
Role in Polymer Chemistry and Nanotechnology
A temperature-responsive carbon black nanoparticle 2-{[(dodecylsulfanyl)carbonothioyl]sulfanyl}propanoic acid (DSCTSP) was used in creating a temperature-responsive carbon black nanoparticle, showcasing the compound's application in nanotechnology and smart materials. This illustrates its role in creating materials with unique, responsive properties (Yang et al., 2007).
Contribution to Pharmacological Synthesis
Development of amino acid conjugated sulfonamides as a potent antiulcer agent 2-{[(4-methylphenyl) sulfonyl] amino}-3-sulfanylpropanoic acid and its analogs were synthesized and evaluated for antiulcer potential. This signifies the compound's role in the development of new pharmacological agents, underlining its importance in drug synthesis and medical applications (Sahoo & Subudhi, 2014).
特性
IUPAC Name |
2-ethylsulfanylcarbothioylsulfanyl-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2S3/c1-4-11-6(10)12-7(2,3)5(8)9/h4H2,1-3H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKOGBBSRQCYUQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(=S)SC(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20475312 | |
| Record name | 2-{[(Ethylsulfanyl)carbonothioyl]sulfanyl}-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20475312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(Ethylsulfanyl)carbonothioyl]sulfanyl}-2-methylpropanoic acid | |
CAS RN |
881037-62-3 | |
| Record name | 2-{[(Ethylsulfanyl)carbonothioyl]sulfanyl}-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20475312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{[(ethylsulfanyl)methanethioyl]sulfanyl}-2-methylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


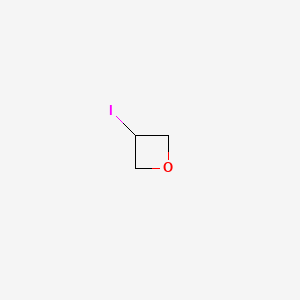
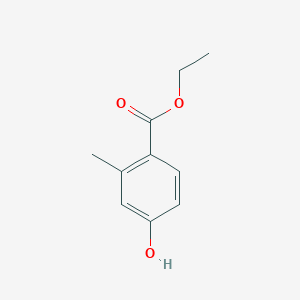
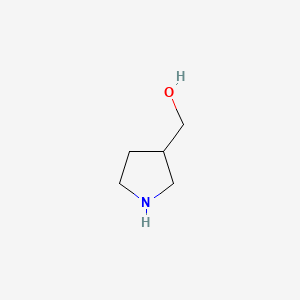
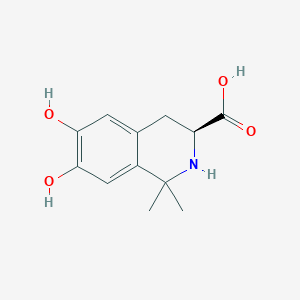
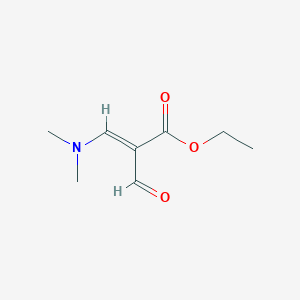
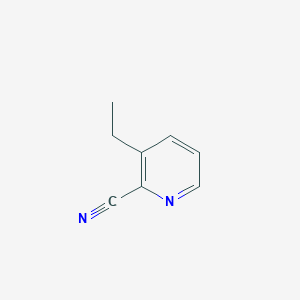
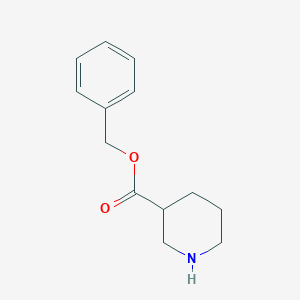
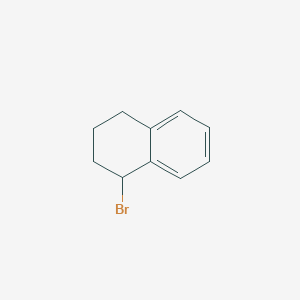
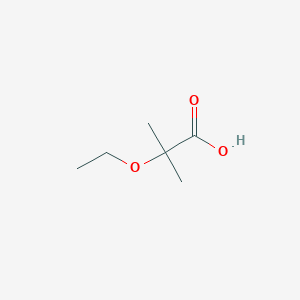
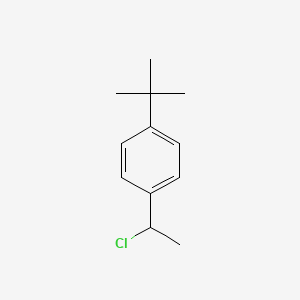
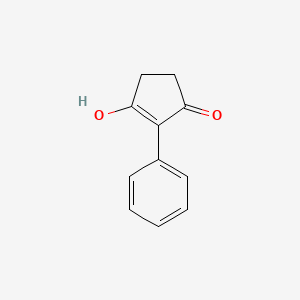
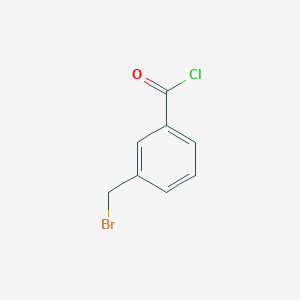
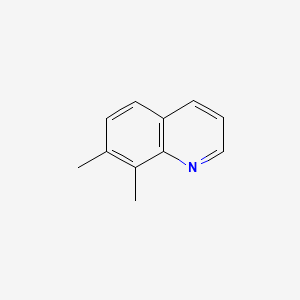
![[(2-Formyl-1-benzofuran-3-yl)thio]acetic acid](/img/structure/B1340092.png)